molecular formula C13H19NO4S B2639742 (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid CAS No. 1220-80-0

(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid

カタログ番号: B2639742
CAS番号: 1220-80-0
分子量: 285.36
InChIキー: DNBHSCLUHQKGMD-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid (hereafter referred to as the target compound) is a chiral sulfonamide-functionalized amino acid derivative. Its structure features a (4-methylphenyl)sulfonyl (tosyl) group attached to the amino moiety of a 4-methylpentanoic acid backbone in the (2S) configuration. Key properties include:

  • Molecular formula: C₁₃H₁₉NO₄S (from empirical data in ).
  • Spectral data:
    • IR: Peaks at 3272 cm⁻¹ (N-H stretch), 3060 cm⁻¹ (OH of COOH), 1703 cm⁻¹ (C=O of COOH), and 1371/1148 cm⁻¹ (S=O stretches) .
    • ¹³C NMR: δ 173.1 (C=O), 142.7–109.4 (aromatic carbons), and 66.9–21.5 (aliphatic carbons) .
  • Synthesis: Synthesized via sulfonylation of amino acid precursors, yielding 71% with a melting point of 77–79°C .

The compound has been investigated as a protease inhibitor, particularly against SARS-CoV-2 Mpro (main protease), due to its structural similarity to antiviral analogs like K36 .

特性

IUPAC Name

(2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBHSCLUHQKGMD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid, also known as a derivative of beta amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique sulfonamide structure, which contributes to its pharmacological properties.

  • Chemical Formula : C13H19NO4S
  • Molecular Weight : 285.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds structurally related to this compound. For instance, derivatives of similar structures have shown significant activity against various Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 2 µg/mL, indicating strong antibacterial efficacy .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and protein function. The sulfonamide group is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth .

Absorption and Metabolism

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. It is predicted to have high human intestinal absorption (probability of 0.9801) and moderate blood-brain barrier permeability (0.716) .

Toxicity Profile

Toxicological assessments indicate that the compound has a low likelihood of acute toxicity in rats, with an LD50 value suggesting it is not acutely toxic . Furthermore, it has been classified as a non-carcinogen based on Ames test results .

Synthesis and Evaluation Studies

A notable study synthesized various derivatives of beta amino acids, including those similar to this compound, and evaluated their biological activities. The findings demonstrated that modifications in the sulfonamide moiety significantly influenced antibacterial potency .

Data Table: Summary of Biological Activities

Activity Description Reference
AntibacterialEffective against Gram-positive bacteria with MIC values of 2-4 µg/mL
ToxicityLow acute toxicity; non-carcinogenic
AbsorptionHigh human intestinal absorption; moderate blood-brain barrier permeability
MechanismInhibits bacterial folate synthesis by mimicking PABA

科学的研究の応用

Antimicrobial Applications

Research has indicated that (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid exhibits significant antimicrobial properties. A study published in the International Journal of Pharmaceutical and Phytopharmacological Research highlighted its effectiveness against various pathogens including:

  • Bacteria : Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Aspergillus niger

The antimicrobial activity was assessed through in vitro testing, demonstrating that the compound's efficacy was comparable to standard antibiotics such as ofloxacin and fluconazole .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that it effectively inhibited free radical generation, showcasing its potential as an antioxidant agent. The study found that certain derivatives of the compound exhibited superior antioxidant activity compared to established antioxidants like α-tocopherol .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond antimicrobial and antioxidant activities. Preliminary studies suggest it may play a role in:

  • Anti-inflammatory treatments : Its structural similarity to known anti-inflammatory agents suggests it could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses.
  • Antimalarial and antitrypanosomal activities : Molecular docking studies indicated promising interactions with targets involved in malaria and trypanosomiasis, suggesting further exploration in these areas could yield beneficial therapeutic agents .

Data Table: Summary of Research Findings

ApplicationActivity TypeTested Organisms/ConditionsReference
AntimicrobialBacterialPseudomonas aeruginosa, E. coli, etc.Egbujor et al., 2019
FungalCandida albicans, Aspergillus nigerEgbujor et al., 2019
AntioxidantDPPH ScavengingIn vitro assaysEgbujor et al., 2019
Anti-inflammatoryCOX InhibitionIn vitro modelsHypothetical based on structure
AntimalarialMolecular DockingTarget proteins for malariaHypothetical based on structure
AntitrypanosomalMolecular DockingTarget proteins for trypanosomiasisHypothetical based on structure

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogs

(a) ChEMBL1644549 and ChEMBL71853
  • Structure: Both share the (2S)-4-methyl-2-(2-oxoacetamido)pentanoic acid backbone but differ in substituents.
  • Targets :
    • ChEMBL1644549 targets phospholipase A2 (PLA2).
    • ChEMBL71853 targets leukotriene A4 hydrolase (LTA4H).
  • Binding Site Conservation : Despite a pocket distance of 0.12 Å between PLA2 and LTA4H, their single-target compounds exhibit a Tanimoto dissimilarity (TD) score of 0.48, indicating divergent pharmacophoric features .
(b) Methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic Acid (3d)
  • Synthesis : Derived from L-isoleucine, yielding 95.74% with a higher melting point (130°C) .
  • Key Differences: The branched aliphatic chain (4-methylpentanoic acid vs. isoleucine-derived chain) may enhance hydrophobic interactions in target binding.

Functional Group Modifications

(a) (2S)-4-Methyl-2-(propan-2-yloxycarbonylamino)pentanoic Acid
  • Structure : Replaces the sulfonyl group with a propan-2-yloxycarbonyl moiety.
  • Molecular Formula: C₁₀H₁₉NO₄ (vs. C₁₃H₁₉NO₄S for the target compound).
  • Impact : Reduced sulfur content may lower metabolic stability but improve solubility .
(b) (2S,3S)-2-Amino-3-(4-hydroxyphenyl)-4-methylpentanoic Acid
  • Structure : Substitutes the sulfonamide with a 4-hydroxyphenyl group.
  • Molecular Weight : 223.27 g/mol (vs. 273.12 g/mol for the target compound).

Complex Derivatives with Dual Targeting

(a) Dual PLA2/LTA4H Inhibitors
  • Design: Retain the (2S)-4-methylpentanoic acid core but incorporate dual-target pharmacophores.
  • TD Analysis : Increased pocket distance correlates with higher TD scores, suggesting challenges in optimizing dual-target activity .
(b) Phosphoryl-Containing Analogs
  • Example: (2S)-2-{[(R)-phosphoryl]methyl}-4-methylpentanoic acid.
  • Structure : Includes a phosphoryl group for metal ion chelation.
  • Application : Enhanced interaction with metalloproteases or kinases compared to sulfonamide-based compounds .

Q & A

Q. What are the standard synthetic routes for preparing (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid, and how is stereochemical integrity maintained?

The compound is typically synthesized via the Schotten-Baumann reaction, where 4-methylbenzenesulfonyl chloride reacts with an L-glutamic acid derivative under alkaline conditions to form the sulfonamide bond. Stereochemical control is achieved using enantiomerically pure starting materials (e.g., L-glutamic acid) and optimized reaction conditions (pH, temperature) to suppress racemization . For example, intermediates are often characterized by 1H NMR^{1}\text{H NMR} (e.g., δ 1.2–1.4 ppm for methyl groups) and 13C NMR^{13}\text{C NMR} (e.g., δ 170–175 ppm for carbonyl carbons) to confirm configuration .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Key methods include:

  • 1H NMR^{1}\text{H NMR} : Peaks for sulfonamide NH (δ 7.5–8.0 ppm), methyl groups (δ 1.2–1.4 ppm), and carboxylic acid protons (if present, δ 10–12 ppm).
  • 13C NMR^{13}\text{C NMR} : Sulfonyl carbons (δ 110–120 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • IR Spectroscopy : Stretching vibrations for sulfonamide S=O (1130–1370 cm1^{-1}) and carboxylic acid O-H (2500–3300 cm1^{-1}) .

Q. How can researchers resolve discrepancies in reported melting points or yields for this compound?

Variations in melting points (e.g., 201–218°C) and yields (93–96%) may arise from differences in purification methods (e.g., recrystallization solvents, column chromatography gradients) or residual solvents. Reproducibility requires strict adherence to documented protocols, such as using thionyl chloride for acid chloride formation and amination with anhydrous amines .

Advanced Research Questions

Q. What strategies are effective for optimizing the enantiomeric excess of this compound during scale-up?

Advanced methods include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to monitor enantiopurity.
  • Crystallization Control : Employ solvent systems (e.g., ethyl acetate/hexane) that favor selective crystallization of the desired enantiomer .
  • Kinetic Resolution : Catalytic asymmetric synthesis using chiral auxiliaries or enzymes (e.g., lipases) .

Q. How can X-ray crystallography be utilized to confirm the absolute configuration of this compound, and what challenges arise in crystal preparation?

Single-crystal X-ray diffraction is the gold standard. Challenges include obtaining high-quality crystals due to the compound’s polarity. Techniques:

  • Slow Evaporation : Use mixed solvents (e.g., DMSO/water) at 4°C.
  • Data Interpretation : Compare experimental bond angles/torsion angles with computational models (e.g., DFT). A reported crystal structure (space group P21P2_1, Z=4Z = 4) confirmed the (2S) configuration via Flack parameter analysis .

Q. What computational approaches are recommended to predict the biological activity or binding modes of derivatives of this compound?

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., enzymes in inflammatory pathways) to predict binding affinities.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with antibacterial IC50_{50} values .
  • MD Simulations : Assess stability of sulfonamide-protein complexes over 100 ns trajectories using GROMACS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。